molecular formula C9H5F3N6O B3731106 2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol

2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol

Cat. No.: B3731106
M. Wt: 270.17 g/mol
InChI Key: WPNCCYPDINQVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a fused triazolo-pyrimidine ring system. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired product in excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2 . This leads to the activation of caspase-3 and subsequent cell death via the mitochondrial apoptotic pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyrimidin-6-ol is unique due to its specific structural features, such as the fused triazolo-pyrimidine ring system and the presence of a trifluoromethyl group. These characteristics impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(trifluoromethyl)-2,3,5,7,11,12-hexazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7,13-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N6O/c10-9(11,12)7-15-8-13-3-4-5(18(8)17-7)1-2-14-16-6(4)19/h1-3,14H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNCCYPDINQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNNC(=O)C2=C1N3C(=NC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol
Reactant of Route 2
2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol
Reactant of Route 3
2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol
Reactant of Route 4
2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol
Reactant of Route 5
2-(Trifluoromethyl)-4,11-dihydro-1,2-diazepino[4,5-e]1,2,4-triazolo[1,5-a]pyri midin-6-ol

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